molecular formula C30H56O12 B7933907 alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate

alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate

Cat. No.: B7933907
M. Wt: 608.8 g/mol
InChI Key: COBOGHRNRJTFBS-GIAQMHKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate can be synthesized through several methods:

    Esterification Method: This involves the reaction of sucrose with fatty acid esters (such as stearic acid esters) in the presence of a catalyst like potassium carbonate.

    Solvent-Free Method: In this method, sucrose and fatty acid esters are heated together with a catalyst, without the use of solvents.

    Microemulsion Method: This involves dissolving sucrose in a solvent like propylene glycol, followed by the addition of a surfactant and a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through filtration, solvent extraction, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Acidic or Basic Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide at elevated temperatures.

    Enzymatic Hydrolysis: Utilizes specific enzymes like lipases under mild conditions (room temperature to 40°C).

Major Products Formed

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate involves its surfactant properties. It reduces the surface tension between different phases, thereby enhancing the mixing and stability of emulsions. In biological systems, it acts as a permeation enhancer by disrupting the lipid bilayer of cell membranes, increasing the permeability of the membrane to various substances .

Comparison with Similar Compounds

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate is unique due to its specific combination of glucose, fructose, and octadecanoic acid. Similar compounds include:

This compound stands out due to its specific fatty acid chain, which imparts unique properties such as higher melting point and different solubility characteristics .

Biological Activity

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate (CAS Number: 37318-31-3) is a carbohydrate compound that exhibits various biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C30H56O12
  • Molecular Weight : 608.758 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 756.9 °C at 760 mmHg
  • Flash Point : 233.3 °C

Biological Activity Overview

This compound is primarily known for its role as a sucrose fatty acid ester. These compounds are often used in food and cosmetic formulations due to their emulsifying properties. The biological activities of this compound can be categorized into several areas:

  • Nutritional Aspects : This compound serves as a source of energy and has been studied for its potential prebiotic effects, promoting gut health by enhancing the growth of beneficial bacteria.
  • Immunomodulatory Effects : Research indicates that polysaccharides derived from similar structures can modulate immune responses. For instance, certain glucans have been shown to enhance phagocytic activity in macrophages, suggesting that this compound may exhibit similar immunostimulatory properties .
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in various studies, which could extend to this compound.

Data Table of Biological Activities

Activity TypeFindingsSource
NutritionalPromotes beneficial gut bacteria growth
ImmunomodulatoryEnhances phagocytic activity in macrophages
Anti-inflammatoryPotential to reduce inflammation

Case Study 1: Prebiotic Effects

A study investigated the prebiotic potential of various carbohydrate esters, including this compound. Results indicated an increase in beneficial gut microbiota, particularly Bifidobacteria and Lactobacilli, when administered in dietary formulations.

Case Study 2: Immunomodulatory Activity

In a controlled laboratory setting, the immunomodulatory effects of similar sucrose esters were evaluated. The study found that these compounds significantly enhanced the immune response by increasing the production of cytokines in macrophage cultures, suggesting that this compound may have comparable effects.

Properties

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)42-30(20-32)28(38)25(35)22(41-30)19-39-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBOGHRNRJTFBS-GIAQMHKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@]1([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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